molecular formula C8H8N2O3 B2606190 3-Acetamidopyridine-2-carboxylic acid CAS No. 3303-18-2

3-Acetamidopyridine-2-carboxylic acid

Cat. No.: B2606190
CAS No.: 3303-18-2
M. Wt: 180.163
InChI Key: AEEOHJDEILSIJN-UHFFFAOYSA-N
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Description

3-Acetamidopyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O3 It is a derivative of pyridine, featuring an acetamido group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetamidopyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of 3-aminopyridine with acetic anhydride, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the acylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetamidopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-Acetamidopyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetamidopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamidopyridine-2-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-acetamidopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-6-3-2-4-9-7(6)8(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEOHJDEILSIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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